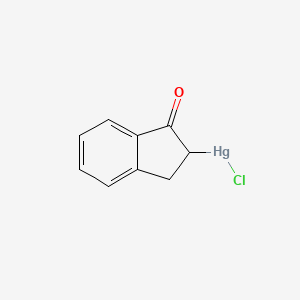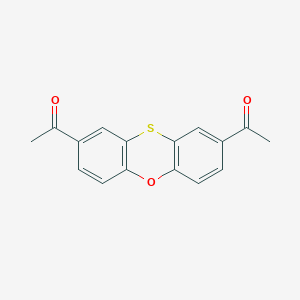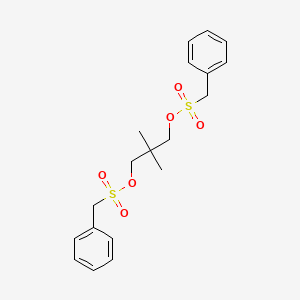
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of two phenylmethanesulfonate groups attached to a 2,2-dimethylpropane-1,3-diyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,2-Dimethylpropane-1,3-diol+2Phenylmethanesulfonyl chloride→2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate)+2HCl
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
化学反应分析
Types of Reactions
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonate esters can hydrolyze to form the corresponding alcohols and sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.
Hydrolysis: Products include 2,2-dimethylpropane-1,3-diol and phenylmethanesulfonic acid.
Reduction: Products include 2,2-dimethylpropane-1,3-diol.
科学研究应用
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of sulfonate esters on biological systems.
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) involves the reactivity of the sulfonate ester groups. These groups can undergo nucleophilic substitution reactions, where the sulfonate group is displaced by a nucleophile. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules.
相似化合物的比较
Similar Compounds
2,2-Dimethylpropane-1,3-diyl bis(methanesulfonate): Similar structure but with methanesulfonate groups instead of phenylmethanesulfonate.
2,2-Dimethylpropane-1,3-diyl bis(4-methylbenzenesulfonate): Similar structure but with 4-methylbenzenesulfonate groups.
Uniqueness
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) is unique due to the presence of phenylmethanesulfonate groups, which can impart different reactivity and properties compared to other sulfonate esters. The phenyl groups can influence the compound’s solubility, stability, and reactivity in various chemical reactions.
属性
CAS 编号 |
5462-57-7 |
|---|---|
分子式 |
C19H24O6S2 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
(3-benzylsulfonyloxy-2,2-dimethylpropyl) phenylmethanesulfonate |
InChI |
InChI=1S/C19H24O6S2/c1-19(2,15-24-26(20,21)13-17-9-5-3-6-10-17)16-25-27(22,23)14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
InChI 键 |
JRLAWVPARISKBB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COS(=O)(=O)CC1=CC=CC=C1)COS(=O)(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)

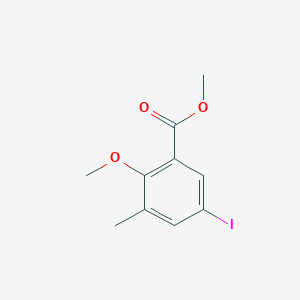

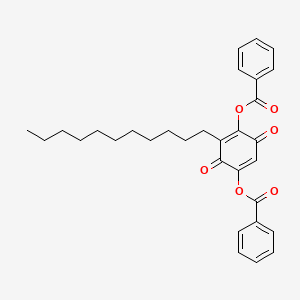
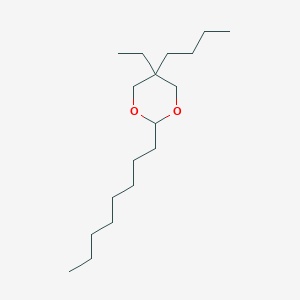
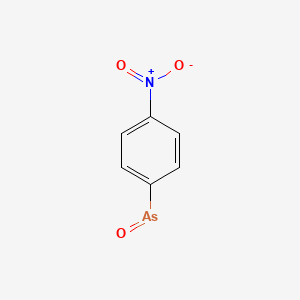
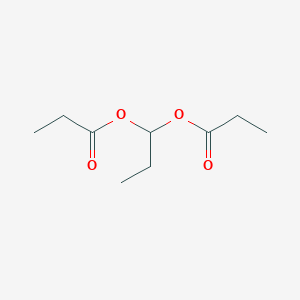
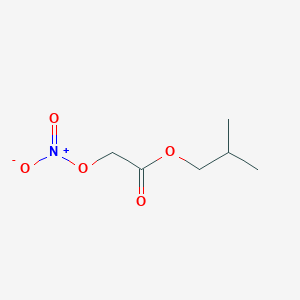
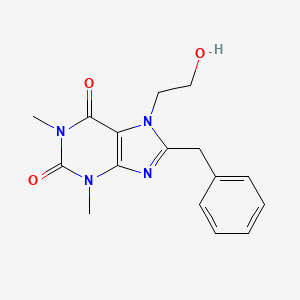
![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
